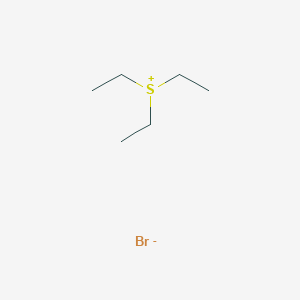

Triethylsulfonium bromide

Description

Historical Context and Evolution of Onium Salt Chemistry

The study of onium salts, which are compounds featuring a central non-metal atom with a positive charge, has a rich history. Some simple onium salts, like ammonium (B1175870) salts, have been known since ancient times. acs.org The term "onium" was proposed in 1894 by Hartmann and Meyer after they successfully synthesized the first iodonium (B1229267) salts. acs.org This naming convention was suggested for all compounds that exhibited properties similar to ammonium salts. acs.org

The development of a theoretical understanding of ionic compounds, including salts, progressed significantly in the mid-1920s with the use of X-ray reflection experiments, which provided proof of their ionic nature. wikipedia.org Sulfonium (B1226848) salts, a key class of onium salts, are typically synthesized by reacting thioethers with alkyl halides. wikipedia.org For instance, trimethylsulfonium (B1222738) iodide is formed from the reaction of dimethyl sulfide (B99878) and methyl bromide. britannica.com This reactivity is a cornerstone of their synthesis and has been understood for a considerable time. wikipedia.orgbritannica.com The evolution of onium salt chemistry has been driven by the discovery of new types of onium compounds and their expanding applications, particularly in organic synthesis as phase-transfer catalysts and versatile reagents. acs.orgresearchgate.net

Significance of Sulfonium Salts in Contemporary Chemical Research

Sulfonium salts are of considerable interest in modern chemical research due to their diverse applications. acs.orgnih.govresearcher.life They are well-recognized for their stability, low toxicity, and ease of handling, making them valuable reagents in organic synthesis. ccspublishing.org.cn One of their most classical and fundamental applications is as precursors to sulfur ylides. wikipedia.orgnih.gov These ylides are highly useful for forming carbon-carbon bonds, particularly in the synthesis of epoxides, aziridines, and cyclopropanes through reactions with ketones, aldehydes, and imines. wikipedia.orgnih.govmdpi.com

In recent years, the role of sulfonium salts has expanded significantly. They are now widely used as electrophilic partners in transition metal-catalyzed cross-coupling reactions, serving as stable and effective alternatives to traditional aryl halides. ccspublishing.org.cnnih.gov Furthermore, sulfonium salts are employed as photoacid generators in polymer chemistry and have been investigated as substrates in photoredox reactions for generating aryl radicals. ccspublishing.org.cnacs.org Their utility also extends to the synthesis of PET (Positron Emission Tomography) tracers for medical imaging, where they serve as leaving groups for radiofluorination. ucl.ac.uk Additionally, sulfonium salts are crucial in the preparation of ionic liquids, which have applications as electrolytes in electrochemical devices like batteries and supercapacitors due to their high ionic conductivity and chemical stability. chemscene.com

Positioning Triethylsulfonium (B1208873) Bromide within the Broader Field of Organosulfur Chemistry

Organosulfur chemistry encompasses a wide array of compounds characterized by carbon-sulfur bonds. The valence state of sulfur can range from -2 to +6, leading to a diverse range of functional groups and reactivities. ccspublishing.org.cn Triethylsulfonium bromide, with the chemical formula [(CH₃CH₂)₃S]⁺Br⁻, is a specific type of organosulfur compound known as a sulfonium salt.

In these salts, the sulfur atom is trivalent (bonded to three organic substituents) and carries a positive charge. wikipedia.orgbritannica.com This structure is isoelectronic and isostructural with phosphines, featuring a pyramidal geometry at the sulfur atom due to the presence of a stereochemically active lone pair of electrons. nih.gov Sulfonium salts are synthesized from sulfides (thioethers), which are organosulfur compounds where sulfur is bonded to two carbon atoms. The reaction of a sulfide, such as diethyl sulfide, with an alkylating agent like ethyl bromide results in the formation of a triethylsulfonium salt. This places them in a clear lineage within organosulfur compound classes, originating from the alkylation of sulfides. wikipedia.orgbritannica.com They are distinct from other oxidized organosulfur compounds like sulfoxides and sulfones, where the sulfur atom is bonded to one or two oxygen atoms, respectively. britannica.com

Current Research Trends and Unaddressed Challenges in this compound Studies

Current research on this compound and its derivatives is focused on several key areas, particularly in materials science and electrochemistry. A significant trend is the use of triethylsulfonium-based cations in the formulation of ionic liquids (ILs). researchgate.net For example, triethylsulfonium bis(trifluoromethylsulfonyl)imide has been investigated as an electrolyte additive in lithium-sulfur batteries to enhance performance. researchgate.net Research indicates that such ionic liquids can improve ionic transport, which is beneficial for energy storage applications.

Another area of active investigation involves the reactivity of the triethylsulfonium cation. In organic synthesis, this compound is used as a precursor to generate a sulfur ylide for the synthesis of oxiranes from aldehydes. Studies have shown that the choice of the counter-ion (e.g., bromide vs. chloride) can affect the efficiency of these reactions.

Despite these advances, challenges remain. One notable challenge is related to its application in biological systems. An early study reported that this compound showed virtually no nicotinic activity, unlike its smaller counterpart, trimethylsulfonium iodide. nih.govacs.org This suggests that the larger ethyl groups may hinder interactions with certain biological receptors, limiting its direct pharmacological applications in this context. Further research is needed to explore the full potential and limitations of this compound in various applications, from optimizing its performance in electrochemical systems to potentially overcoming its biological inactivity through structural modification. Additionally, while the use of sulfonium salts in general is expanding, specific studies focusing on the unique properties and applications of the triethylsulfonium cation are less common than for other sulfonium salts, indicating an area ripe for further exploration. acs.org

Interactive Data Table: Comparison of Related Onium Salts

Interactive Data Table: Applications of Sulfonium Salts

Structure

3D Structure of Parent

Properties

CAS No. |

3378-18-5 |

|---|---|

Molecular Formula |

C6H15BrS |

Molecular Weight |

199.15 g/mol |

IUPAC Name |

triethylsulfanium;bromide |

InChI |

InChI=1S/C6H15S.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

ANUSMYJRISPAKG-UHFFFAOYSA-M |

SMILES |

CC[S+](CC)CC.[Br-] |

Canonical SMILES |

CC[S+](CC)CC.[Br-] |

Related CAS |

1829-92-1 (iodide) |

Synonyms |

iodide of triethylsulfonium triethylsulfonium triethylsulfonium bromide triethylsulfonium hydroxide |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Triethylsulfonium Bromide

Established Synthetic Routes to Triethylsulfonium (B1208873) Bromide

Traditional methods for preparing triethylsulfonium bromide rely on fundamental organic reactions, including the alkylation of sulfides, anion exchange, and specific oxidative processes.

The most direct and common method for synthesizing trialkylsulfonium salts is the S-alkylation of a dialkyl sulfide (B99878) with an alkyl halide. msu.edu This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The sulfur atom in the dialkyl sulfide acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide. msu.edu

For the synthesis of this compound, diethyl sulfide serves as the nucleophile and ethyl bromide as the alkylating agent. The lone pair of electrons on the sulfur atom of diethyl sulfide attacks the ethyl group of ethyl bromide, displacing the bromide ion to form the triethylsulfonium cation and releasing the bromide as the counterion. A patent describes the reaction of diethyl sulfide with ethyl bromide, resulting in a conversion of approximately 30% to this compound. google.com The analogous reaction for trimethylsulfonium (B1222738) bromide, reacting dimethyl sulfide with methyl bromide, can be conducted in water at elevated temperature and pressure to achieve high yields. google.com

| Sulfonium (B1226848) Salt | Sulfide Precursor | Alkylating Agent | Solvent | Temperature (°C) | Pressure/Time | Yield (%) |

| This compound | Diethyl sulfide | Ethyl bromide | Aqueous ethanol (B145695)/Benzene | 50-70 | 2 hours | ~30 (conversion) google.com |

| Trimethylsulfonium bromide | Dimethyl sulfide | Methyl bromide | Water | 65-67 | ~40 psig / 3 hours | 97.3 google.com |

| Trimethylsulfonium bromide | Dimethyl sulfoxide (B87167) | Benzyl (B1604629) bromide | None | 80 | 24 hours | 65 chemicalbook.comscispace.com |

| Trimethylsulfonium bromide | Dimethyl sulfoxide | Bromine | Acetone (B3395972) | ~40 then RT | 3 days | 63 sciencemadness.org |

Table 1: A comparative overview of reaction conditions for the synthesis of trialkylsulfonium salts.

Anion exchange provides a versatile method for preparing this compound when the direct synthesis yields a salt with a different counterion (e.g., iodide, chloride, or sulfate). This strategy involves passing a solution of the triethylsulfonium salt through an anion exchange resin that has been pre-loaded with bromide ions. bio-rad.comcore.ac.uk

Strongly basic anion exchange resins, typically featuring quaternary ammonium (B1175870) functional groups on a polymer matrix like styrene-divinylbenzene, are effective for this purpose. m-chemical.co.jp The resin has a higher affinity for other anions compared to bromide in some cases, but the exchange is driven by the high concentration of bromide on the resin. The general selectivity sequence for many anion exchange resins is chloride < bromide < nitrate, meaning bromide is held more strongly than chloride, facilitating exchange if starting from a chloride salt. iastate.edu Weak anion exchangers are also capable of exchanging iodide, bromide, and chloride ions. bio-rad.com This technique is particularly useful for achieving high purity bromide salts, as it can remove other undesired anionic impurities. core.ac.uk

| Anion | Relative Affinity |

| Chloride (Cl⁻) | Low |

| Bromide (Br⁻) | Medium |

| Iodide (I⁻) | High |

| Sulfate (B86663) (SO₄²⁻) | Very High |

Table 2: General selectivity and relative affinity of common anions for a standard strongly basic anion exchange resin. The exact order can vary with resin type and conditions.

Oxidative routes offer an alternative pathway to sulfonium salts, often starting from sulfoxides. A notable example is the reaction of dimethyl sulfoxide (DMSO) with bromine, which yields trimethylsulfonium bromide. sciencemadness.org The reaction is highly exothermic and involves the oxidation of DMSO. sciencemadness.org A similar principle could be applied using diethyl sulfoxide.

Another approach involves a modified Kornblum oxidation condition. scispace.com In a reported synthesis of trimethylsulfonium bromide, benzyl bromide was reacted with DMSO in the absence of water and base. scispace.com The reaction generated methyl bromide and dimethyl sulfide in situ, which then reacted to form the desired trimethylsulfonium bromide in good yield. scispace.com This suggests that reacting a suitable haloalkane with diethyl sulfoxide could similarly generate the necessary precursors for this compound.

Anion Exchange Strategies for Bromide Counterion Incorporation

Novel Approaches and Methodological Advancements in this compound Synthesis

Advancements in synthetic methodologies aim to improve yields, reduce reaction times, and employ more environmentally benign conditions. One significant development is the use of water as a solvent for the alkylation reaction. A patented process for preparing trimethylsulfonium halides demonstrates that reacting dimethyl sulfide and a methyl halide in an aqueous medium under pressure can lead to nearly quantitative yields. google.com This method avoids the use of volatile organic solvents.

Phase-transfer catalysis represents another potential area for novel synthesis, where a catalyst facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase). google.com While not explicitly documented for this compound, this technique is widely used for similar alkylation reactions and could offer a viable synthetic route. Furthermore, research into novel catalysts, such as the use of (bromodimethyl)sulfonium bromide for other organic transformations, highlights the ongoing exploration of sulfonium salt chemistry and synthesis. researchgate.net

Precursor Reactivity and Selectivity in this compound Formation

The formation of this compound is governed by the inherent reactivity of its precursors. In the primary alkylation route, the key is the high nucleophilicity of the sulfur atom in diethyl sulfide. msu.edu Sulfur's large atomic radius and diffuse valence electrons make it a soft and highly polarizable nucleophile, which readily attacks the electrophilic carbon of ethyl bromide in an S_N2 reaction. msu.edu The reactivity of the alkyl halide also plays a role, with alkyl bromides being more reactive than alkyl chlorides but less reactive than alkyl iodides.

In oxidative methods starting from a sulfoxide, the reactivity is centered on the electrophilic character of the sulfur atom, which is enhanced by initial interaction with an oxidizing agent or electrophile. scispace.com Selectivity in these reactions is crucial to avoid side products. For instance, in the alkylation of sulfides, controlling the temperature is important to prevent elimination reactions, which can compete with the desired substitution.

Optimization Strategies for Yield and Purity in this compound Production

Optimizing the synthesis of this compound involves careful control over several reaction parameters to maximize yield and purity.

Temperature Control: Temperature is a critical parameter. For alkylation reactions, moderate heating is often required to achieve a reasonable reaction rate. However, excessive heat can lead to decomposition of the product or promote side reactions. For instance, in some sulfonium salt syntheses, temperatures are maintained around 60-64°C. In contrast, some oxidative preparations using bromine and DMSO require initial cooling due to the exothermic nature of the reaction, followed by an extended period at room temperature. sciencemadness.org

Solvent and Concentration: The choice of solvent can significantly impact the reaction. While traditional methods used organic solvents, using water as a solvent under pressure has been shown to dramatically increase the yield of analogous trimethylsulfonium salts to over 95%. google.com The concentration of reactants is also key; using a moderate excess of the alkylating agent can help drive the reaction to completion.

Pressure: For reactions involving volatile precursors like ethyl bromide, conducting the synthesis in a sealed reactor under moderate pressure can prevent the loss of reactants and increase the reaction rate, leading to higher yields. google.com

Purification: Purity is achieved through appropriate workup and purification steps. After the reaction, the product often precipitates or can be crashed out by adding a non-polar solvent like acetone. scispace.comsciencemadness.org Washing the crystalline product with a suitable solvent removes unreacted precursors and by-products. Recrystallization from a solvent such as acetonitrile (B52724) can be used to obtain a highly pure product. scispace.com

Synthesis of Isotopically Labeled this compound Analogues for Mechanistic Probing

The synthesis of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing an unambiguous means to track atoms through complex reaction pathways. In the study of reactions involving this compound, analogues containing heavy isotopes of carbon (¹³C), hydrogen (²H or D), and sulfur (³⁴S) are invaluable. These labeled compounds allow researchers to elucidate reaction mechanisms, determine kinetic isotope effects, and map the metabolic fate of the sulfonium cation. The synthetic strategies generally rely on the classic formation of the sulfonium salt from an alkyl halide and a dialkyl sulfide, where one or both of the precursors are isotopically enriched.

The primary route to this compound involves the S_N2 reaction between diethyl sulfide and bromoethane (B45996). libretexts.org This straightforward reaction is highly amenable to isotopic labeling, as the label can be incorporated into either precursor.

General Reaction Scheme: (CH₃CH₂)₂S + CH₃CH₂Br → [(CH₃CH₂)₃S]⁺Br⁻

Synthesis via Isotopically Labeled Bromoethane Precursors

The most direct method for introducing an isotopic label into a specific ethyl group of the triethylsulfonium cation is to use an isotopically enriched bromoethane precursor.

Carbon-13 is a stable isotope whose nuclear spin (I = 1/2) makes it readily detectable by NMR spectroscopy. This property is crucial for tracking the carbon backbone of the ethyl groups during a reaction. Commercially available ¹³C-labeled bromoethane allows for the synthesis of this compound with the label at either the C1 (methylene) or C2 (methyl) position of one ethyl group.

The synthesis involves reacting unenriched diethyl sulfide with either bromoethane-1-¹³C or bromoethane-2-¹³C. chemicalbook.comisotope.com The reaction proceeds under standard conditions for sulfonium salt formation.

Reaction with Bromoethane-1-¹³C: (CH₃CH₂)₂S + ¹³CH₃CH₂Br → [(CH₃CH₂)₂(¹³CH₃CH₂)S]⁺Br⁻

Reaction with Bromoethane-2-¹³C: (CH₃CH₂)₂S + CH₃¹³CH₂Br → [(CH₃CH₂)₂(CH₃¹³CH₂)S]⁺Br⁻

These specifically labeled analogues are instrumental in mechanistic studies where distinguishing between the methyl and methylene (B1212753) carbons is necessary.

Deuterium (B1214612) (²H or D) labeling is fundamental for determining kinetic isotope effects (KIEs). A significant KIE observed upon replacing hydrogen with deuterium at a specific position indicates that the C-H bond at that position is broken in the rate-determining step of the reaction. Various deuterated bromoethane isotopologues are synthetically accessible, enabling the preparation of specifically deuterated this compound salts. cdnsciencepub.comisotope.com For instance, bromoethane-d₅ can be prepared and used as a precursor. isotope.com The synthesis of deuterated bromoethanes can be achieved by methods such as reacting deuterated ethanol with hydrobromic acid.

Reaction with Bromoethane-d₅: (CH₃CH₂)₂S + CD₃CD₂Br → [(CH₃CH₂)₂(CD₃CD₂)S]⁺Br⁻

This approach allows for the creation of a variety of labeled compounds to probe primary and secondary KIEs in reactions such as elimination or substitution where the ethyl groups of the sulfonium salt are involved.

Table 1: Synthesis of Labeled this compound from Labeled Bromoethane

Synthesis via Isotopically Labeled Diethyl Sulfide Precursors

An alternative strategy involves incorporating the isotopic label into the diethyl sulfide precursor. This is the method of choice for introducing a ³⁴S label or for symmetrically labeling the two ethyl groups that are present before the final alkylation step.

To confirm the role and fate of the sulfur atom in a reaction, ³⁴S-labeled this compound is required. The synthesis begins with a source of ³⁴S, often sodium sulfate (Na₂³⁴SO₄), which is chemically reduced to sodium sulfide (Na₂³⁴S). acs.org The labeled sodium sulfide is then reacted with two equivalents of unlabeled bromoethane to produce diethyl-³⁴S-sulfide. prepchem.com

Step 1: Synthesis of Diethyl-³⁴S-sulfide Na₂³⁴S + 2 CH₃CH₂Br → (CH₃CH₂)₂³⁴S + 2 NaBr

Step 2: Synthesis of Triethyl-³⁴S-sulfonium Bromide (CH₃CH₂)₂³⁴S + CH₃CH₂Br → [(CH₃CH₂)₃³⁴S]⁺Br⁻

This method provides a product specifically labeled at the sulfur atom, which can be traced using mass spectrometry.

Symmetrically labeled diethyl sulfide can be prepared by reacting sodium sulfide with the desired labeled bromoethane analogue (e.g., bromoethane-¹³C₂ or bromoethane-d₅). prepchem.com Subsequent reaction with a third equivalent of either labeled or unlabeled bromoethane yields multi-labeled this compound analogues. This approach is useful for creating molecules where multiple sites are labeled, allowing for more complex mechanistic questions to be addressed, such as intramolecular rearrangement processes.

Example: Synthesis of a Per-deuterated Analogue

Step 1: Na₂S + 2 CD₃CD₂Br → (CD₃CD₂)₂S + 2 NaBr

Step 2: (CD₃CD₂)₂S + CD₃CD₂Br → [(CD₃CD₂)₃S]⁺Br⁻

Table 2: Synthesis of Labeled this compound from Labeled Diethyl Sulfide

The strategic choice of labeled precursors allows for the synthesis of a wide array of this compound analogues. The application of these compounds in mechanistic studies, particularly through NMR spectroscopy, mass spectrometry, and KIE analysis, provides definitive insights into the chemical transformations of this important sulfonium salt. asm.org

Compound Index

Mechanistic Investigations and Reactivity Profiles of Triethylsulfonium Bromide

Role of Triethylsulfonium (B1208873) Bromide in Nucleophilic Substitution Reactions

Triethylsulfonium bromide, as a sulfonium (B1226848) salt, can participate in nucleophilic substitution reactions where the triethylsulfonium cation acts as a leaving group. wikipedia.org In these reactions, a nucleophile attacks the substrate, leading to the displacement of the leaving group. rammohancollege.ac.inwikipedia.org The efficacy of a leaving group is related to its stability as an independent species; good leaving groups are typically weak bases. rammohancollege.ac.in

The reaction mechanism can proceed through two primary pathways: S_N1 and S_N2.

S_N2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon center at the same time as the leaving group departs. libretexts.orgchemguide.co.uk The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. rammohancollege.ac.in S_N2 reactions are characterized by an inversion of stereochemistry at the reaction center. wikipedia.orglibretexts.org

S_N1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The rate of an S_N1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com If the reaction occurs at a chiral center, it typically results in a mixture of retention and inversion of configuration. masterorganicchemistry.com

The choice between the S_N1 and S_N2 pathway is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. wikipedia.org For instance, S_N1 reactions are favored for tertiary alkyl halides, while S_N2 reactions are typical for primary alkyl halides. chemguide.co.ukmasterorganicchemistry.com

This compound in Elimination Pathways

In addition to substitution, triethylsulfonium salts can undergo elimination reactions, often competing with nucleophilic substitution. libretexts.org These reactions typically proceed via E1 or E2 mechanisms.

E2 Mechanism: This is a bimolecular, one-step process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, simultaneously forming a double bond and expelling the leaving group. libretexts.orgiitk.ac.in The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.org The reaction is favored by strong bases and is stereoselective, often requiring an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in

E1 Mechanism: This is a unimolecular, two-step process that shares the same initial step as the S_N1 reaction: the formation of a carbocation. libretexts.org In the second step, a base removes a β-proton, leading to the formation of a double bond. libretexts.org E1 reactions often compete with S_N1 reactions and are favored by weak bases. iitk.ac.in

Factors such as temperature and base strength can influence the competition between elimination and substitution. For example, higher temperatures and the use of strong, bulky bases tend to favor elimination. libretexts.org To minimize E2 elimination during ylide formation, controlling the temperature (e.g., keeping it at or below 60°C) and using a stoichiometric amount of base can be effective strategies.

Electron Transfer Processes Involving this compound

Electron transfer (ET) processes involving sulfonium salts can lead to the formation of radical species. dtic.mil These reactions can be either stepwise, where an initial electron transfer is followed by bond cleavage, or concerted, where electron transfer and bond cleavage occur simultaneously. electrochem.org

Studies on the electrochemical behavior of sulfonium salts have shown that they can be reduced. dtic.mil For instance, research on the interaction of certain onium compounds with flavoprotein electron transport systems indicated that stable, non-cyclic alkyl onium ions like triethylsulfonium iodide and bromide did not produce a detectable free radical signal under the specific experimental conditions, suggesting that the ability to form a strained, three-membered cyclic onium ion might be a factor in their enzymatic reducibility. dtic.mil

In the context of electrochemistry, ionic liquids based on triethylsulfonium cations have been investigated as electrolytes. The electrochemical stability of these ionic liquids is an important property for their application in devices like batteries.

Acid-Base Equilibria and Proton Transfer Dynamics Related to Triethylsulfonium Cation

The triethylsulfonium cation possesses acidic protons on the α-carbons of the ethyl groups. The acidity of these protons, represented by the pKa value, is a crucial factor in the formation of sulfonium ylides. The pKa of the trimethylsulfonium (B1222738) cation in water has been determined to be 28.5. researchgate.net This indicates that a strong base is required to deprotonate the sulfonium salt and generate the corresponding ylide. researchgate.net

The general principle of acid-base reactions is that a proton is transferred from an acid to a base. libretexts.org The direction of the equilibrium is determined by the relative strengths of the acids and bases involved; the reaction will favor the formation of the weaker acid and weaker base. longdom.org

The rate of proton transfer is a key aspect of the reaction dynamics. For carbon acids like the triethylsulfonium cation, proton transfer to a base can be the rate-determining step in reactions such as ylide formation.

Formation and Reactivity of Sulfonium Ylides from this compound

Sulfonium ylides are zwitterionic species characterized by a carbanion adjacent to a positively charged sulfur atom. baranlab.org They are valuable reagents in organic synthesis, particularly for the formation of three-membered rings like epoxides and cyclopropanes. wikipedia.orgwikipedia.org

Ylide Generation via Deprotonation

The formation of a sulfonium ylide from this compound involves the deprotonation of one of the α-carbons by a strong base. organic-chemistry.org The acidity of the α-protons in sulfonium salts makes this possible, although strong bases are typically required. libretexts.org

The choice of base and solvent is critical for successful ylide generation. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used in anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). nrochemistry.com Dimsyl sodium, the conjugate base of DMSO, is another powerful base used for this purpose. libretexts.org

The stability of the resulting ylide is an important consideration. Sulfur ylides are generally more reactive and less stable than their sulfoxonium counterparts and are often generated and used at low temperatures. nrochemistry.com

Reactions of Derived Ylides with Carbonyl Compounds (e.g., Corey-Chaykovsky Reaction)

Sulfonium ylides derived from salts like this compound are key intermediates in the Corey-Chaykovsky reaction, which is a method for synthesizing epoxides from aldehydes and ketones. wikipedia.orgnrochemistry.com The reaction can also be used to prepare aziridines from imines and cyclopropanes from α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org

The mechanism of epoxidation involves the following steps:

Nucleophilic addition: The sulfonium ylide acts as a nucleophile and attacks the electrophilic carbonyl carbon. organic-chemistry.orgnrochemistry.com

Ring closure: The resulting betaine (B1666868) intermediate undergoes an intramolecular S_N2 reaction, where the oxygen anion displaces the dialkyl sulfide (B99878) leaving group to form the epoxide ring. wikipedia.orgthieme-connect.de

A key difference between the Corey-Chaykovsky reaction and the Wittig reaction (which uses phosphorus ylides) is that the former yields epoxides while the latter produces alkenes. wikipedia.org This is because the dialkyl sulfide is a good leaving group, whereas the formation of the very strong phosphorus-oxygen double bond in the Wittig reaction drives the reaction towards olefination. wikipedia.org

The reaction of sulfur ylides with α,β-unsaturated carbonyl compounds can lead to either epoxidation or cyclopropanation, depending on the type of ylide used. pku.edu.cn Sulfonium ylides typically yield epoxides, while the less reactive sulfoxonium ylides tend to give cyclopropanes via a 1,4-conjugate addition followed by ring closure. nrochemistry.compku.edu.cn

The Corey-Chaykovsky reaction is highly versatile and has been employed in the synthesis of complex molecules and natural products. researchgate.net For example, the reaction of this compound with benzaldehyde (B42025) in the presence of a base can produce styrene (B11656) oxide. The yield of such reactions can be influenced by the counterion of the sulfonium salt; for instance, bromide salts have been reported to give higher yields in some cases compared to chloride salts.

Reaction Kinetics and Thermodynamics of this compound Transformations

The study of reaction kinetics provides critical insights into the rates and mechanisms of chemical transformations involving this compound. The rate of a reaction is influenced by factors such as reactant concentrations, temperature, and the solvent used. mt.com Transformations of this compound, particularly in nucleophilic substitution reactions, can proceed through different mechanistic pathways, primarily the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms. simply.sciencechemguide.co.uk

In an SN2 reaction, the rate is dependent on the concentration of both the triethylsulfonium salt and the nucleophile. chemguide.co.uk The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom as the leaving group (diethyl sulfide) departs. chemguide.co.uk Conversely, an SN1 reaction is a two-step process where the rate-determining step is the slow ionization of the substrate to form a carbocation intermediate. simply.scienceembibe.com The rate of an SN1 reaction is therefore dependent only on the concentration of the this compound. simply.science

The thermodynamics of these transformations are described by parameters such as activation energy (Ea), enthalpy of activation (ΔH≠), entropy of activation (ΔS≠), and Gibbs free energy of activation (ΔG≠). pku.edu.cn The activation energy represents the minimum energy required to initiate the reaction. mt.com A higher activation energy indicates that the reaction is more sensitive to temperature changes. nih.gov Computational studies on related bromo-compounds show that electron-withdrawing substituents, like bromine, can lower the activation energy and thus increase the kinetic rate constant of decomposition. nih.gov

The solvent plays a crucial role in the kinetics of these reactions. Studies on the closely related trimethylsulfonium cation show that the activation free energy increases with the polarity of the solvent. cas.cz For instance, the reaction of trimethylsulfonium with pyridine (B92270) shows a significant change in activation free energy when moving from the gas phase to various solvents. cas.cz The bromide counter-ion in this compound can also influence reaction kinetics by affecting the solubility of the salt and the stability of intermediates.

The thermal decomposition of sulfonium salts is a key area of kinetic study. Such studies often use thermogravimetric analysis (TGA) to determine the decomposition temperature and kinetic parameters. nih.govmdpi.com For some complex decomposition processes, the activation energy can vary as the reaction progresses, indicating a multi-step mechanism. nih.gov The kinetic parameters for the decomposition of related energetic materials have been determined using methods like the Kissinger and Ozawa-Doyle analyses, providing values for activation energy and other thermodynamic data. pku.edu.cn

| Solvent | Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Activation Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Acetone (B3395972) | (9.2 ± 0.1) × 10⁻⁷ | 28.3 |

| Acetonitrile (B52724) | (1.19 ± 0.03) × 10⁻⁶ | 28.1 |

| D₂O | (3.8 ± 0.1) × 10⁻⁶ | 27.5 |

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is fundamentally linked to the reaction mechanism. The spatial arrangement of atoms in the products is determined by the pathway the reaction follows, particularly in SN1 and SN2 nucleophilic substitution reactions. embibe.com

In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack"). embibe.com This leads to an inversion of the stereochemical configuration at the carbon center, similar to an umbrella turning inside out. embibe.com Therefore, if the starting material is a single enantiomer, the product will be the inverted enantiomer.

In contrast, SN1 reactions proceed through a planar carbocation intermediate. simply.scienceembibe.com This intermediate is achiral, and the incoming nucleophile can attack from either face of the plane with equal probability. chemistrysteps.compressbooks.pub This results in the formation of a racemic mixture, containing equal amounts of both possible enantiomers. embibe.compressbooks.pub The reaction of an optically active halide via an SN1 mechanism is therefore accompanied by racemization. embibe.com

The nature of the substrate and reaction conditions determines which pathway is favored. Primary alkyl centers typically favor the SN2 mechanism, while tertiary centers favor the SN1 mechanism due to the stability of the tertiary carbocation. embibe.com Secondary centers, like those potentially involved in some this compound reactions, can proceed through a mixture of both SN1 and SN2 mechanisms. chemguide.co.uk

In addition to substitution, addition reactions involving related species can also have specific stereochemical outcomes. For example, the addition of bromine to an alkene often proceeds through a cyclic bromonium ion intermediate. jiwaji.edu The subsequent attack by a nucleophile (like a bromide ion) occurs from the anti-face (opposite side), resulting in an anti-addition product. jiwaji.edudalalinstitute.com While this is a reaction of Br₂, similar cyclic intermediates could be envisaged in certain transformations of this compound, leading to specific stereoisomeric products.

Interaction Studies of this compound with Specific Nucleophiles

This compound can react with a variety of nucleophiles, which are electron-rich species that attack the electrophilic carbon center of one of the ethyl groups. msu.edu The reactivity and reaction mechanism are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

Interaction with Amines: Amines are effective nucleophiles for the alkylation of sulfonium salts. msu.edu The reaction of primary or secondary amines with this compound would likely proceed via an SN2 mechanism, leading to the formation of secondary or tertiary amines, respectively. msu.edulibretexts.org The nitrogen atom in an amine is generally more nucleophilic than the oxygen in its corresponding alcohol. msu.edu Studies on the reaction of the analogous trimethylsulfonium cation with amines like pyridine have been conducted in various solvents. cas.cz These studies show that the reaction proceeds through a transition state where the methyl group is transferred to the amine, and the activation energy is sensitive to solvent polarity. cas.cz The rate of alkylation generally follows the order: primary amine > secondary amine > tertiary amine. fishersci.co.uk

| Solvent | Activation Energy (kcal/mol) | Reaction Exothermicity (kcal/mol) |

|---|---|---|

| Gas Phase | 5.0 | -28.5 |

| Cyclohexane | 10.7 | -28.5 |

| DMSO | 18.9 | -21.7 |

Interaction with Hydroxide (B78521) Ions: Hydroxide ions (OH⁻) are strong nucleophiles that can react with alkyl halides and related substrates to form alcohols. chemguide.co.uk The reaction of this compound with sodium or potassium hydroxide would be expected to yield ethanol (B145695) and diethyl sulfide through a nucleophilic substitution reaction. chemguide.co.uklibretexts.org Depending on the structure of the substrate (primary, secondary, or tertiary), this reaction can proceed via an SN2 or SN1 mechanism. chemguide.co.uk For the ethyl groups in this compound, an SN2 pathway is anticipated. libretexts.org

Interaction with Thiolates and Other Nucleophiles: Thiolates, such as thiophenoxide (C₆H₅S⁻), are excellent nucleophiles that react readily with sulfonium salts. Kinetic studies using sulfur isotope effects were performed on the SN2 reactions of trimethylsulfonium ion with various nucleophiles, including bromide, thiophenoxide, and ethoxide. researchgate.net The results suggest that the basicity of the attacking nucleophile is a crucial factor in determining the structure of the transition state. researchgate.net The reaction with thiophenoxide would produce ethyl phenyl sulfide.

| Nucleophile | Isotope Effect (%) |

|---|---|

| Bromide | 1.36 |

| Thiophenoxide | 1.20 |

| Ethoxide | 0.96 |

| Phenoxide | 0.96 |

Theoretical studies on reactions between various nucleophiles and electrophiles highlight the importance of specific interactions, such as hydrogen bonding, in influencing reactivity. researchgate.net These interactions can stabilize the transition state and promote the activation of both the nucleophile and the electrophile. researchgate.net

Applications of Triethylsulfonium Bromide in Advanced Chemical Synthesis and Catalysis

Triethylsulfonium (B1208873) Bromide as a Phase-Transfer Catalyst (PTC)

Triethylsulfonium bromide serves as an effective phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Its salt-like nature, comprising a lipophilic organic cation and a hydrophilic anion, allows it to transport anionic reactants across the phase boundary, thereby accelerating the reaction.

Mechanistic Role in Interfacial Reaction Facilitation

The mechanistic action of this compound as a PTC is centered on the ability of the triethylsulfonium cation, [ (CH₃CH₂)₃S]⁺, to form an ion pair with an anion from the aqueous phase. For instance, in a biphasic system containing aqueous sodium hydroxide (B78521) and an organic substrate in a solvent like benzene, the triethylsulfonium cation pairs with a hydroxide ion (OH⁻). This new, more lipophilic ion pair, [ (CH₃CH₂)₃S]⁺OH⁻, can then migrate across the interfacial barrier into the organic phase.

Once in the organic phase, the hydroxide ion is poorly solvated and thus highly reactive. It can act as a strong base, for example, by deprotonating the triethylsulfonium salt itself to form a sulfur ylide intermediate at the alpha-carbon of one of the ethyl groups. This ylide is a potent nucleophile that can then react with an organic substrate, such as an aldehyde, already present in the organic phase thieme-connect.degoogle.com. After the reaction, the catalyst cation is regenerated and can return to the aqueous phase to transport another anion, thus completing the catalytic cycle.

Scope and Limitations in Organic Transformations

The primary application of this compound as a PTC is in the synthesis of epoxides from aromatic aldehydes under biphasic conditions thieme-connect.degoogle.com. The reaction with benzaldehyde (B42025), for instance, proceeds to form 1,2-epoxypropylbenzene (also known as phenylpropylene oxide) google.com. Research has shown that this reaction can produce a mixture of cis- and trans-epoxide isomers, with the trans isomer typically being the major product thieme-connect.de.

However, the scope of this catalytic system has notable limitations. The reactions often require harsh conditions, such as the use of concentrated caustic solutions (e.g., 50% NaOH), to generate the reactive intermediate google.com. These strongly basic conditions can preclude the use of carbonyl compounds or other substrates that possess acidic protons, as competing side reactions would likely occur thieme-connect.de.

Table 1: Epoxidation of Benzaldehyde using Triethylsulfonium Salts under PTC Conditions

| Sulfonium (B1226848) Salt | Substrate | Base/Solvent System | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Benzaldehyde | 50% NaOH / Benzene-Ethanol | 1,2-Epoxypropylbenzene | Not specified | google.com |

| Triethylsulfonium chloride | Benzaldehyde | Strong Base | Styrene (B11656) oxide | 48% | |

| This compound | Benzaldehyde | Strong Base | Oxiranes | 80% |

Design Principles for this compound-Based PTC Systems

The effective design of PTC systems utilizing this compound depends on several key factors:

Counter-ion Effect : The nature of the halide counter-ion significantly influences reactivity. This compound has been shown to be more efficient than its chloride counterpart in certain reactions. For example, in the formation of oxiranes from benzaldehyde, the bromide salt gives a yield of 80%, whereas the chloride salt results in a 48% yield, a difference attributed to the counter-ion's effect on ylide stability .

Solvent Choice : The solvent system is critical for balancing the solubility of the catalyst and reactants while facilitating the phase transfer. Biphasic systems, such as benzene-water or ethanol-water mixtures, are commonly employed google.com. The polarity of the solvent also affects the stability of the catalyst itself; the decomposition of this compound occurs more slowly in polar solvents like alcohols compared to less polar options such as acetone (B3395972) researchgate.net.

Base Concentration : A sufficiently strong and concentrated base is required to deprotonate the sulfonium salt to form the active ylide intermediate. Concentrated sodium hydroxide is frequently used for this purpose google.com.

This compound as a Reagent in Specialized Organic Synthesis

Beyond its catalytic role, this compound also functions as a reagent where it is consumed during the reaction, primarily as a precursor to a reactive sulfur ylide.

Alkylation and Methylation Reactions

While the term alkylation often implies the transfer of an alkyl group to a substrate, the primary use of this compound in this context involves its conversion into a sulfur ylide. This is achieved through deprotonation with a strong base thieme-connect.de. The resulting ylide, an ethylide, acts as a nucleophile that attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones . This reaction leads to the formation of a new carbon-carbon bond and, after subsequent intramolecular ring closure, yields an epoxide thieme-connect.de. This process is a key step in the Corey-Chaykovsky reaction. Therefore, the compound does not act as a direct ethylating agent by transferring one of its ethyl groups, nor is it a methylating agent. Instead, it serves as a reagent for adding an ethylidene fragment to a carbonyl group to generate a three-membered ring.

Precursors for Sulfur-Containing Compounds

This compound is a stable and accessible precursor for generating highly reactive sulfur-containing intermediates, specifically sulfur ylides . The ylide itself is a transient sulfur-containing compound that is central to the synthesis of valuable products like epoxides. Furthermore, this compound is listed in patent literature as a potential component in polymerizable compositions for creating high-refractive-index optical materials, which are often based on sulfur-containing polymers google.comgoogle.com. It is also identified as a precursor for other organosulfur compounds lookchem.com.

This compound in Ionic Liquid and Molten Salt Formulations

This compound is a key component in the formulation of ionic liquids (ILs) and molten salts, which are valued for their unique physicochemical properties. These materials are essentially salts that are in a liquid state at or near room temperature. sigmaaldrich.com The interest in sulfonium-based ILs, including those derived from this compound, stems from their potential for higher thermal and chemical stability compared to their ammonium-based counterparts. researchgate.net

Role as an Electrolyte Component in Energy Storage Devices (e.g., batteries, supercapacitors)

Ionic liquids based on the triethylsulfonium cation are recognized as promising electrolytes for energy storage devices like lithium-ion batteries and supercapacitors. researchgate.net Their inherent ionic nature contributes to electrical conductivity, while their low volatility and non-flammability offer safety advantages over traditional organic carbonate electrolytes. sigmaaldrich.comresearchgate.net The structure of the triethylsulfonium cation, when paired with suitable anions, can lead to favorable properties for lithium-ion applications. researchgate.net

Research has shown that triethylsulfonium-based ionic liquids can enhance the performance of lithium salt electrolytes. For instance, aprotic ionic liquids like triethylsulfonium bis(trifluoromethanesulfonyl)imide ([S222][TFSI]) have been investigated as additives to improve the interfacial properties and mitigate issues like polysulfide shuttling in Li-S batteries. researchgate.net First-principles calculations have indicated that long-chain lithium polysulfides interact with the [S222][TFSI] molecule, which can help to stabilize the system. researchgate.net

The choice of the anion paired with the triethylsulfonium cation is critical. For example, the bis(trifluoromethylsulfonyl)imide derivative shows better electrochemical stability than halide salts, making it more suitable for advanced battery electrolytes. The viscosity and conductivity of the resulting ionic liquid are key performance indicators. sigmaaldrich.com While some ionic liquids offer a wide electrochemical window, they may suffer from high viscosity, which can impede ion transport. sigmaaldrich.commdpi.com The goal is to design electrolytes that balance high ionic conductivity with a wide electrochemical stability window to maximize both power and energy density. mdpi.comfrontiersin.org Molten salt electrolytes, which operate at higher temperatures, can offer very high ionic conductivity and are being explored for high-energy-density electrochemical capacitors. ncepu.edu.cnwikipedia.org

Table 1: Comparison of Electrolyte Properties for Energy Storage

| Electrolyte Type | Key Advantages | Key Challenges | Representative Systems |

|---|---|---|---|

| Organic Carbonates | High ionic conductivity, low viscosity | Flammable, volatile, narrow electrochemical window | Propylene carbonate, Ethylene carbonate |

| Triethylsulfonium-based ILs | Low volatility, non-flammable, wide electrochemical window, good thermal stability sigmaaldrich.comresearchgate.net | Higher viscosity, potentially lower conductivity compared to organic carbonates sigmaaldrich.com | Triethylsulfonium bis(trifluoromethylsulfonyl)imide ([S222][TFSI]) researchgate.net |

| Molten Salts | Very high ionic conductivity at operating temperature, high energy density ncepu.edu.cnrsc.org | High operating temperatures, potential for corrosion ncepu.edu.cnwikipedia.org | AlCl₃–NaCl–LiCl ncepu.edu.cn |

Solvatochromism and Polarity Studies in this compound-Containing Media

Solvatochromism refers to the change in the color of a solute (a solvatochromic probe) in response to the polarity of the solvent. d-nb.infotaylorandfrancis.com This phenomenon is a powerful tool for characterizing the local environment and intermolecular interactions within a solvent system. nih.govnih.gov Studies involving this compound-containing media, such as ionic liquids, utilize solvatochromic dyes to probe their polarity.

The polarity of an ionic liquid is a complex property influenced by the specific cation-anion combination. Research on related sulfonium salts, like trimethylsulfonium (B1222738) bromide, indicates strong interactions between the sulfonium cation and the anion. researchgate.net The polarity of the medium can significantly affect chemical reaction rates and equilibria. cas.cz For example, the rate of methyl transfer reactions involving trimethylsulfonium salts has been shown to increase as the polarity of the solvent decreases. cas.cz

By dissolving solvatochromic probes in triethylsulfonium-based ionic liquids, researchers can measure the spectral shifts (in UV-Vis absorption, for instance) to quantify the medium's polarity. d-nb.infomdpi.com This information is crucial for understanding how these ionic liquids will behave as solvents for various chemical reactions, including those in which this compound itself might be a reactant or catalyst. researchgate.net The data gathered from these studies helps in selecting the appropriate ionic liquid for a specific application, ensuring optimal solvation of reactants and stabilization of transition states. nih.gov

Applications in Green Chemistry Solvents

Ionic liquids, including those derived from this compound, are often labeled as "green solvents". wikipedia.orgresearchgate.net This designation stems primarily from their extremely low vapor pressure, which significantly reduces the emission of volatile organic compounds (VOCs) into the atmosphere compared to traditional industrial solvents. researchgate.net Their non-flammability and high thermal stability also contribute to safer chemical processes. wikipedia.org

The "green" credentials of an ionic liquid also depend on factors like its synthesis route, toxicity, and biodegradability. unibo.it While sulfonium-based ILs are considered potential alternatives to their ammonium (B1175870) counterparts due to higher thermal and chemical stabilities, their synthesis can be more complex. researchgate.net The ability to tune the properties of ionic liquids by changing the cation-anion pair allows for the design of solvents for specific processes, such as extractions or as media for chemical reactions, potentially replacing more hazardous conventional solvents. researchgate.netrsc.org Triethylsulfonium-based ionic liquids have been explored as media for reactions like the Diels-Alder reaction, demonstrating their potential as alternative solvents. researchgate.net

This compound in Polymerization Reactions

Onium salts, including sulfonium salts like this compound, are known to function as initiators in cationic polymerization. google.com The effectiveness of these initiators is significantly influenced by the nature of the counterion. google.com

Initiators for Cationic Polymerization

This compound can act as an initiator for cationic polymerization, particularly for monomers like cyclic ethers (e.g., epoxides). epo.orgcsic.eslibretexts.org In cationic polymerization, an initiator generates a cationic species that then propagates by adding monomer units. wikipedia.org For sulfonium salts, this initiation can occur, for example, through the generation of a carbocation that starts the polymer chain growth. researchgate.net

The counterion (bromide, in this case) plays a crucial role. Strongly nucleophilic anions can terminate the growing polymer chain, leading to low molecular weight polymers. google.com Therefore, for efficient polymerization, less nucleophilic counterions are often preferred. google.comlibretexts.org While bromide is more nucleophilic than anions like hexafluoroantimonate, this compound can still initiate polymerization under certain conditions. google.comresearchgate.net For instance, sulfonium salts are used in the polymerization of glycidyl (B131873) phenyl ether. researchgate.net The reactivity and efficiency of initiation can be tuned by modifying the structure of the sulfonium salt or by using a co-initiator. wikipedia.orgresearchgate.net

Chain Transfer Agents

In polymerization, a chain transfer agent is a molecule that can react with a growing polymer chain, terminating that chain and creating a new active center to start a new chain. wikipedia.org This process is often used to control the molecular weight of the final polymer. wikipedia.org

While primarily known as initiators, sulfonium salts or related species can participate in chain transfer reactions under specific polymerization conditions. wikipedia.orgrsc.org For example, in certain controlled radical polymerization techniques, side reactions involving sulfonium species can occur. A study on the polymerization of a styrenic sulfonium monomer found that when using an alkyl bromide initiator, the dormant bromine-capped chain ends could react with tetrahydrothiophene (B86538) (a related cyclic sulfide), which is a chain transfer-like side reaction. rsc.org While this compound itself is not a conventional chain transfer agent in the same class as thiols or certain halocarbons, its components can be involved in transfer-like processes depending on the specific polymerization system and conditions. wikipedia.orggoogle.comresearchgate.netrsc.org

Electrochemical Applications of this compound

This compound and its derivatives have garnered attention in the field of electrochemistry, primarily for their utility as components in electrolyte systems. Their ionic nature, electrochemical stability, and specific interactions at the molecular level make them suitable for various applications, ranging from facilitating synthetic reactions to enabling fundamental studies of ion movement.

Electrolyte Components in Electrosynthesis

In electrosynthesis, where electrical energy drives chemical reactions, the electrolyte is a critical component that conducts ions and supports the flow of current. researchgate.net Triethylsulfonium salts, including the bromide, can function as supporting or current-conducting salts in these processes. googleapis.com The primary roles of a supporting electrolyte are to increase the conductivity of the solution and to minimize the electric field within the electrolyte, allowing the desired electrochemical transformation to proceed efficiently. researchgate.netbeilstein-journals.orgsymeres.com

Triethylsulfonium salts are among the representative quaternary sulfonium salts employed in the electrosynthesis of organic compounds. googleapis.com For instance, in the electrochemical production of polyols, salts like triethylsulfonium hexafluorophosphate (B91526) and triethylsulfonium hydrogensulfate are cited as suitable current-conducting salts to be added to the electrolyte. googleapis.comgoogle.com The function of these salts is to provide a suitably conducting solution, typically in concentrations ranging from 1 to 10 percent by weight, when other electrolyte additives are omitted. googleapis.com The use of such electrolytes is integral to the process, which can be carried out in either monopolar or bipolar cell designs. googleapis.com While specific examples focusing solely on this compound are not extensively detailed, its inclusion within the broader class of quaternary sulfonium salts highlights its potential role in facilitating various electrosynthetic transformations. googleapis.comgoogle.com

Fundamental Studies on Ion Transport and Conductivity

The performance of an electrolyte is fundamentally governed by its ion transport properties and conductivity. pkusz.edu.cnmdpi.com this compound and its derivatives have been subjects of study to understand these fundamental electrochemical characteristics. When combined with Lewis acids like aluminum chloride (AlCl₃), this compound (Et₃SBr) can form ionic liquids that are liquid at room temperature. cdnsciencepub.com These systems offer different solubility characteristics compared to more common ionic liquids derived from aromatic cations. cdnsciencepub.com

Studies on these trialkylsulfonium bromide-based ionic liquids have provided data on key physical and electrochemical properties. cdnsciencepub.com The conductivity and viscosity are crucial parameters, as high conductivity and low viscosity are generally desirable for efficient ion transport. mdpi.comresearchgate.net Research has shown that in lithium-free systems, the anions strongly bind to the triethylsulfonium cation through its electron-deficient α-methyl groups. rsc.org These electrostatic interactions can influence the macroscopic properties of the electrolyte, with computed cohesion energies helping to explain experimental trends in conductivity and viscosity. rsc.org

In systems containing lithium ions, the lithium ion itself plays a dominant role in coordinating with the anions, while the impact of the triethylsulfonium cation is less significant. rsc.org In silico investigations of electrolytes composed of lithium salts dissolved in triethylsulfonium-based ionic liquids have identified that weak cation-anion binding leads to the fastest ionic transport. rsc.org Specifically, the lithium bis(trifluoromethylsulfonyl)imide in triethylsulfonium bis(trifluoromethylsulfonyl)imide system was found to have the weakest binding and consequently the most efficient ion transport. rsc.org Such fundamental studies are crucial for the rational design of new electrolyte solutions with optimized properties for energy storage devices like lithium batteries and supercapacitors. rsc.orgnih.gov

Data Table: Viscosity of Trialkylsulfonium Haloaluminate Ionic Liquids

The following table presents the kinematic and absolute viscosity for ionic liquids formed from various trialkylsulfonium bromides with 64% aluminum chloride at 25 °C. cdnsciencepub.com

| Sulfonium Salt | Kinematic Viscosity (mm²/s) | Absolute Viscosity (Pa·s) |

| Me₃SBr | 30.4 | 0.0482 |

| EtMe₂SBr | 19.6 | 0.0302 |

| Et₂MeSBr | 83 | 0.0216 |

| Et₃SBr | 12.6 | 0.0185 |

Advanced Spectroscopic and Structural Elucidation of Triethylsulfonium Bromide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure of triethylsulfonium (B1208873) bromide at an atomic level. It provides information on the chemical environment, connectivity, and dynamics of the triethylsulfonium cation.

In solution, NMR spectroscopy reveals the dynamic nature of the triethylsulfonium cation. The ethyl groups are not static; they undergo rapid rotation around the carbon-carbon and sulfur-carbon bonds. At room temperature, these dynamic processes typically lead to time-averaged signals in the ¹H and ¹³C NMR spectra, presenting a simplified picture of the molecule's structure.

Variable-temperature NMR studies are crucial for analyzing the conformational dynamics. pharmaffiliates.com By lowering the temperature, it is possible to slow down the rate of conformational exchange, potentially "freezing out" individual conformers on the NMR timescale. While specific detailed studies on triethylsulfonium bromide are not extensively documented, research on related flexible ionic liquid cations, such as triethylsulfonium bis(trifluoromethanesulfonyl)imide, has shown that conformational freedom is a key factor in their physical properties. aip.org The study of such dynamic processes can reveal the energy barriers between different rotational or puckering states of the cation, providing a complete picture of its conformational landscape in solution. pharmaffiliates.com

Paramagnetic Relaxation Enhancement (PRE) is another powerful solution NMR technique that can provide long-range distance information (up to ~20 Å), which is particularly useful for studying the structure of complexes in solution. researchgate.net

Table 1: Typical Solution-State NMR Chemical Shifts for the Triethylsulfonium Cation This table is based on general chemical shift knowledge and limited available data. Actual values can vary with solvent and concentration.

| Nucleus | Group | Typical Chemical Shift (δ) ppm | Multiplicity |

| ¹H | -CH₃ (Methyl) | ~1.4 - 1.6 | Triplet (t) |

| ¹H | -CH₂- (Methylene) | ~3.2 - 3.5 | Quartet (q) |

| ¹³C | -CH₃ (Methyl) | ~7 - 9 | N/A |

| ¹³C | -CH₂- (Methylene) | ~30 - 33 | N/A |

In the solid state, the molecules of this compound are held in a more rigid crystal lattice. Solid-state NMR (ssNMR) is uniquely suited to investigate the structure and dynamics in this phase. numberanalytics.com Unlike in solution, where rapid tumbling averages out anisotropic interactions, ssNMR can measure these interactions, providing detailed information about crystal packing and local molecular dynamics.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of the solid material. The chemical shifts observed in ssNMR can differ from those in solution, reflecting the effects of the crystalline environment. Furthermore, ssNMR can distinguish between crystallographically inequivalent molecules within the unit cell. Studies on related compounds have shown that the flexibility of ethyl chains can be a critical factor in the pre-melting behavior of the crystal, a phenomenon that can be investigated using variable-temperature ssNMR. aip.org While specific ssNMR data for this compound is scarce, analysis would typically focus on identifying the number of unique carbon and proton environments to validate crystallographic data and probing molecular motions, such as ethyl group rotation, within the lattice.

Solution-State NMR for Dynamic Processes and Conformational Analysis

X-ray Diffraction Studies of this compound and its Complexes

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rsc.org It provides precise coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.

In a hypothetical crystal structure of this compound, the key focus would be on the non-covalent interactions that dictate the crystal packing. These interactions include electrostatic forces between the positively charged sulfonium (B1226848) center and the bromide anion, as well as weaker van der Waals forces and hydrogen bonds. cymitquimica.combldpharm.com Of particular interest are the short contacts between the hydrogen atoms of the ethyl groups and the bromide anions (C-H···Br), which are considered weak hydrogen bonds and play a significant role in stabilizing the crystal lattice. sigmaaldrich.com Analysis of these intermolecular distances and angles provides a quantitative understanding of the forces holding the crystal together. mdpi.com

Table 2: Illustrative Crystal Data for Trimethylsulfonium (B1222738) Bromide (Analogue) Data from the Crystallography Open Database (COD) entry 2005445 for Trimethylsulfonium Bromide, used for illustrative purposes. 911metallurgist.com

| Parameter | Value |

| Chemical Formula | C₃H₉BrS |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/m 1 |

| a (Å) | 5.766 |

| b (Å) | 7.460 |

| c (Å) | 7.267 |

| β (°) | 92.45 |

| Z (Formula units per cell) | 2 |

Co-crystallization is a crystal engineering technique where an active pharmaceutical ingredient (API) or a target molecule is crystallized with a benign co-former molecule to create a new crystalline solid with potentially improved properties. uj.edu.pldss.go.th These multi-component crystals are held together by non-covalent interactions, primarily hydrogen bonds. The formation of a co-crystal is confirmed by techniques like Powder X-ray Diffraction (PXRD), which will show a unique diffraction pattern distinct from the patterns of the individual components.

Crystal Structure Determination and Intermolecular Interactions

Vibrational Spectroscopy (IR and Raman) for Bonding and Intermolecular Forces

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" for the compound, allowing for the identification of functional groups and the study of intermolecular forces. An IR absorption occurs when a vibration causes a change in the molecule's dipole moment, while a Raman shift occurs when a vibration changes the molecule's polarizability.

For this compound, the IR and Raman spectra are dominated by vibrations associated with the ethyl groups. These include C-H stretching, bending, and rocking modes, as well as C-C and C-S stretching vibrations. The positions of these bands provide information about the strength of the covalent bonds. Subtle shifts in these vibrational frequencies, particularly in the solid state compared to the solution state, can indicate the presence and strength of intermolecular forces, such as the C-H···Br hydrogen bonds, which constrain the vibrations within the crystal lattice.

Table 3: Expected Vibrational Modes for this compound Frequencies are approximate and based on general group frequencies and limited data.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typically Stronger In |

| C-H Stretching (asymmetric & symmetric) | 2850 - 3000 | IR & Raman |

| CH₂ Bending (Scissoring) | 1440 - 1480 | IR |

| CH₃ Bending (Umbrella) | 1370 - 1390 | IR |

| C-C Stretching | 900 - 1200 | Raman |

| C-S Stretching | 650 - 750 | IR & Raman |

Mass Spectrometry Techniques for Investigating Fragmentation Pathways and Reaction Intermediates

Mass spectrometry (MS) is an indispensable analytical tool for elucidating the structure and reactivity of ionic compounds like this compound. libretexts.org By ionizing the compound and separating the resulting ions based on their mass-to-charge (m/z) ratio, MS provides a molecular fingerprint and reveals the pathways through which the molecule breaks apart. libretexts.org

Hard ionization techniques, such as Electron Ionization (EI), bombard the molecule with high-energy electrons, inducing extensive fragmentation. libretexts.org For this compound, ((CH₃CH₂)₃S⁺Br⁻), the primary fragmentation events are expected to involve the cleavage of the carbon-sulfur bonds. This process leads to the loss of neutral ethyl radicals (•CH₂CH₃) or ethene molecules (CH₂=CH₂), resulting in various cationic fragments. The molecular ion of the triethylsulfonium cation itself would be observed at m/z 119. The subsequent fragmentation pattern can provide clear structural information. For instance, the cleavage at the C-S bond results in the formation of an acylium ion and a neutral radical. libretexts.org

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of a nearly 50:50 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. msu.edu Therefore, any fragment containing the bromide ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units, which makes its identification straightforward. msu.edu

Soft ionization techniques, such as Electrospray Ionization (ESI-MS), are crucial for studying reaction intermediates without causing significant fragmentation. nih.gov These methods allow the gentle transfer of ions from solution into the gas phase, making it possible to detect transient species formed during chemical reactions. nih.govru.nl For example, in studies of nucleophilic substitution reactions involving bromide, ESI-MS coupled with photoelectron spectroscopy has been used to identify pre- and post-reaction adducts and intermediates. uwa.edu.auresearchgate.net This approach allows for the trapping and characterization of short-lived, reactive species that are critical to understanding reaction mechanisms. ru.nlnih.gov High-resolution mass spectrometry (HRMS) can further provide exact mass measurements, enabling the determination of the elemental composition of these intermediates. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation of Triethylsulfonium Cation

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 119 | Triethylsulfonium | [ (CH₃CH₂)₃S ]⁺ | Molecular Ion (Cation) |

| 91 | Diethylsulfonium | [ (CH₃CH₂)₂S ]⁺ | Loss of an ethyl radical |

| 89 | Protonated diethyl sulfide (B99878) | [ (CH₃CH₂)₂SH ]⁺ | Loss of ethene |

| 63 | Ethylsulfonium | [ CH₃CH₂S ]⁺ | Loss of two ethyl radicals |

| 61 | Protonated ethyl methyl sulfide | [ CH₃CH₂SCH₃ ]⁺ | Rearrangement and loss |

Advanced Electron Microscopy Techniques for Surface-Bound this compound in Materials

Advanced electron microscopy offers powerful capabilities for visualizing the morphology, structure, and elemental composition of materials at the micro- and nanoscale. contractlaboratory.com When this compound is used in materials science, for example as a surface modifier or a component in a composite, these techniques are essential for understanding its distribution and interaction with the substrate.

Scanning Electron Microscopy (SEM) is a primary tool for examining the surface topography of a material. eag.com SEM provides high-resolution images with a large depth of field, revealing how this compound is distributed on a surface—whether as a uniform film, discrete crystalline structures, or aggregated particles. eag.comresearchgate.net Coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can perform elemental analysis. jeolusa.com This combination allows for the creation of elemental maps, confirming the presence and colocalization of sulfur and bromine on the material's surface, thus verifying the distribution of the compound. jeolusa.com

Transmission Electron Microscopy (TEM) provides significantly higher resolution than SEM, enabling the visualization of the internal structure of materials at the atomic level. researchgate.net To study surface-bound this compound with TEM, a thin cross-section of the material must be prepared, often using a Focused Ion Beam (FIB) instrument. eag.com TEM can reveal the thickness of a this compound layer, the crystal structure of its deposits, and the nature of the interface between the compound and the substrate. contractlaboratory.com Techniques like high-resolution TEM (HRTEM) can even resolve atomic lattices. thermofisher.com

Advanced techniques further enhance this analysis. Scanning Transmission Electron Microscopy (STEM) , particularly when equipped with an aberration corrector, provides atomic-resolution imaging and analytical capabilities. uantwerpen.be Electron Energy Loss Spectroscopy (EELS) in the STEM can provide information on the chemical bonding and electronic states of the elements present. uantwerpen.be For crystalline deposits, Electron Backscatter Diffraction (EBSD) in an SEM can be used to determine the crystallographic orientation of the surface-bound this compound, providing insights into its growth and organization on the substrate. qatm.com

Table 2: Comparison of Electron Microscopy Techniques for Analysis of Surface-Bound this compound

| Technique | Primary Information Obtained | Typical Resolution | Key Applications for this compound |

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, microstructure | 0.5 - 4 nm researchgate.net | Imaging of crystal shape and distribution; assessing surface coverage and uniformity. |

| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Elemental composition and distribution | Micron to nanometer scale jeolusa.com | Confirming the presence of S and Br; elemental mapping of the surface. |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallography, defects | Down to <0.1 nm researchgate.net | High-resolution imaging of crystal lattice; analysis of the interface with the substrate. |

| Scanning Transmission Electron Microscopy (STEM) | Atomic resolution imaging (Z-contrast), elemental mapping | Down to atomic scale uantwerpen.be | Atom-by-atom visualization of the compound on a surface; high-resolution elemental analysis. |

| Electron Backscatter Diffraction (EBSD) | Crystallographic orientation and phase | ~50 nm qatm.com | Determining the crystal orientation of deposits; analyzing texture and grain boundaries. |

Theoretical and Computational Chemistry Studies of Triethylsulfonium Bromide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of triethylsulfonium (B1208873) bromide at the atomic level. ornl.gov These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic landscape. ornl.gov

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of many-body systems, including molecules like triethylsulfonium bromide. wikipedia.org DFT calculations are instrumental in determining the optimized geometry, bond lengths, bond angles, and electronic properties. nih.gov For instance, DFT studies on related sulfonium (B1226848) salts have been used to understand their structural properties and chemical reactivity. nih.gov These calculations often employ basis sets like B3LYP/6-31G(d,p) to provide a balance between accuracy and computational cost. nih.gov The insights from DFT can also help in interpreting experimental data and predicting the behavior of the compound in various chemical environments.

Molecular Dynamics (MD) Simulations of this compound in Solution and at Interfaces

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound in condensed phases. wikipedia.org By numerically solving Newton's equations of motion, MD simulations can track the movement of atoms and molecules over time, providing a detailed view of processes like solvation and interfacial phenomena. wikipedia.org

MD simulations, often using polarizable force fields, have been extensively applied to study aqueous solutions of similar tetraalkylammonium bromide salts. nih.gov These simulations reveal crucial information about ion-water and ion-ion spatial distributions, the structure of hydration shells, and the formation of ionic networks at different concentrations. nih.gov Such studies on this compound would shed light on its behavior in solution, which is critical for its applications as a catalyst or electrolyte. researchgate.netnih.gov The simulations can also predict transport properties like diffusion coefficients and ionic conductivity, which are in excellent agreement with experimental data for related compounds. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for mapping out the intricate details of chemical reactions involving this compound. researchgate.net These studies can identify reaction intermediates, transition states, and determine the activation energies, thereby elucidating the reaction mechanism.

Energetic Landscape Analysis for Reaction Mechanisms

By exploring the potential energy surface (PES), computational methods can map the energetic landscape of a reaction. researchgate.net This analysis helps in identifying the most favorable reaction pathways. For example, in reactions catalyzed by sulfonium salts, DFT studies have been used to compare different possible mechanisms and identify the rate-determining step. researchgate.net The study of the potential energy landscape provides crucial information about the interactions between the reacting species at a molecular level. researchgate.net

Prediction of Spectroscopic Parameters from Theoretical Models

Development of Force Fields for this compound Systems

The accurate simulation of this compound using molecular dynamics (MD) or Monte Carlo methods necessitates the development of a reliable force field. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles, in this case, the triethylsulfonium ([S(CH₂CH₃)₃]⁺) cations and bromide (Br⁻) anions. The development of such force fields is a critical aspect of theoretical and computational chemistry, as it dictates the accuracy of the simulated structural and dynamic properties of the system.